molecular formula C26H23N3O2 B2388749 3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 872198-46-4

3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2388749
CAS No.: 872198-46-4
M. Wt: 409.489
InChI Key: GSOZGIKCLTYICW-UHFFFAOYSA-N
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Description

The compound 3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a tricyclic system combining pyrazole and quinoline moieties. Pyrazolo[4,3-c]quinolines are pharmacologically significant due to their diverse biological activities, including anticancer, anti-inflammatory, benzodiazepine receptor affinity, and enzyme inhibition (e.g., COX-2, PDE4) . The ethoxy group at the 4-position of the phenyl ring and the 2-methoxybenzyl substitution at position 5 distinguish this compound. These substituents likely enhance lipophilicity and modulate electronic properties, influencing receptor binding and metabolic stability.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-3-31-20-14-12-18(13-15-20)25-22-17-29(16-19-8-4-7-11-24(19)30-2)23-10-6-5-9-21(23)26(22)28-27-25/h4-15,17H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOZGIKCLTYICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the formation of the quinoline ring through a cyclization reaction with appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Effects on Activity

  • Ethoxy vs. Methoxy Groups: The 4-ethoxyphenyl group in the target compound may confer greater metabolic stability compared to methoxy analogs (e.g., 4-methoxyphenyl in ), as ethoxy’s larger size could hinder oxidative degradation.
  • Benzyl Substitution Position : The 2-methoxybenzyl group in the target compound vs. 3-methylbenzyl in or 4-methylbenzyl in alters steric and electronic interactions. For example, 4-methylbenzyl in likely enhances hydrophobic interactions with GPCRs, while 2-methoxybenzyl may favor π-π stacking with aromatic residues.
  • Dimethoxy Modifications : The 7,8-dimethoxy substitution in increases polarity and hydrogen-bonding capacity, critical for GPCR activation, but may reduce blood-brain barrier permeability compared to the target compound’s simpler substitution pattern.

Biological Activity

3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, known for its diverse biological activities. This article delves into the biological activities of this compound, highlighting its potential as an antimicrobial and anticancer agent, along with detailed research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[4,3-c]quinoline core with ethoxy and methoxy substituents. The molecular formula is C26H23N3O2C_{26}H_{23}N_{3}O_{2} with a molecular weight of approximately 415.48 g/mol. The unique arrangement of functional groups enhances its solubility and biological reactivity.

Antimicrobial Activity

Research indicates that pyrazoloquinoline derivatives exhibit significant antimicrobial properties. The compound's interaction with various biological targets suggests potential efficacy against bacterial and fungal infections. For instance, studies have shown that similar compounds within this class possess activity against pathogenic microorganisms, although specific data on this compound's antimicrobial effects is still emerging.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy.

  • In vitro Studies : Preliminary investigations have demonstrated that derivatives of pyrazoloquinolines can inhibit cancer cell lines at low concentrations. For example, related compounds have shown GI50 values as low as 0.1 μM against various cancer types, including melanoma and breast cancer .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects likely involves the inhibition of key enzymes involved in cell proliferation and apoptosis pathways. Such interactions may lead to reduced tumor growth and increased cancer cell death.

Case Studies and Research Findings

Study Findings Reference
Anticancer EvaluationInhibitory effects on MDA-MB-231 (triple-negative breast cancer) with sub-micromolar activity observed.
Antimicrobial ScreeningSimilar compounds demonstrated significant antimicrobial activities; specific data on this compound pending.
Synthesis and ActivityMulti-step synthesis led to compounds with promising anticancer properties; ongoing research into structure-activity relationships (SAR).

Synthesis Methods

The synthesis of this compound typically involves several organic reactions:

  • Formation of the Pyrazoloquinoline Core : Utilizing reagents such as ethyl iodide and methoxybenzaldehyde.
  • Functional Group Introduction : Ethoxy and methoxy groups are introduced through nucleophilic substitution reactions.
  • Optimization : Reaction conditions such as temperature control and solvent choice are crucial for maximizing yield and purity.

Future Directions

Further research is needed to fully elucidate the biological mechanisms behind the activities of this compound. This includes:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • Exploration of structure-activity relationships to optimize the compound for enhanced efficacy.
  • Clinical trials to evaluate therapeutic potential in human subjects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving Suzuki–Miyaura coupling to form the pyrazoloquinoline core. For example, precursors like 4-ethoxyphenyl hydrazine and substituted benzaldehydes are condensed under reflux in polar aprotic solvents (e.g., DMF) . Optimization includes:

  • Catalyst selection: Pd(PPh₃)₄ for cross-coupling efficiency.
  • Temperature control (80–120°C) to minimize side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromaticity (e.g., methoxy groups at δ 3.8–4.0 ppm, ethoxy at δ 1.4–1.6 ppm) .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 423.1947 for C₂₇H₂₅N₃O₃⁺) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the fused pyrazoloquinoline system .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screening includes:

  • Enzyme inhibition assays : COX-2 selectivity using fluorometric kits (IC₅₀ determination) .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., NTR1, GPR35) at 10 µM concentrations .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methoxy groups) impact bioactivity, and how can contradictory data from structural analogs be reconciled?

  • Methodological Answer :

  • SAR studies : Compare analogs like 3-(4-methoxyphenyl)-5-(3-methylbenzyl)-pyrazoloquinoline (anti-inflammatory EC₅₀ = 12 nM) vs. ethoxy-substituted derivatives . Contradictions arise from solubility differences (logP variations) or steric hindrance at target sites.
  • Computational modeling : Docking simulations (AutoDock Vina) to predict binding affinities to COX-2 or NTR1, highlighting substituent-dependent interactions .

Q. What strategies resolve low solubility in aqueous media, a common limitation for in vivo testing?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters at the ethoxy group, hydrolyzable in vivo .
  • Nanoformulation : Encapsulation in PEGylated liposomes (size <100 nm via dynamic light scattering) to enhance bioavailability .
  • Co-crystallization : Co-formers like succinic acid improve solubility by disrupting crystal lattice energy .

Q. How can reaction regioselectivity be controlled during functionalization of the pyrazoloquinoline core?

  • Methodological Answer :

  • Directing groups : Install a transient nitro group at C-8 to guide electrophilic substitution at C-5 .
  • Metal-mediated catalysis : Use CuI/1,10-phenanthroline for Ullmann coupling at the quinoline nitrogen, avoiding competing sites .

Q. What mechanistic insights explain its fluorescence properties, and how are they leveraged in cellular imaging?

  • Methodological Answer :

  • Photophysical analysis : Measure quantum yield (Φ) in DMSO (e.g., Φ = 0.45) via fluorimetry; the extended π-system and electron-donating substituents enhance emission .
  • Live-cell imaging : Confocal microscopy (λₑₓ = 350 nm, λₑₘ = 450 nm) to track subcellular localization in real-time .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

  • Resolution :

  • Target promiscuity : The compound may inhibit both COX-2 (inflammation) and topoisomerase II (cancer), depending on assay conditions .
  • Dose dependency : Low doses (≤10 µM) may modulate inflammation, while higher doses (≥50 µM) induce apoptosis via ROS generation .

Methodological Tables

Property Value/Technique Reference
Synthetic Yield 65–78% (optimized Suzuki coupling)
logP 4.9 (calculated via XLogP3)
IC₅₀ (COX-2 Inhibition) 0.8 µM (fluorometric assay)
Cytotoxicity (HeLa) IC₅₀ = 18 µM (MTT assay)

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